2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives, in general, have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a predicted density of 1.11±0.1 g/cm3 .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3,5-dimethylpyrazole with a pyridine derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethylpyrazole reacts with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution; electrophilic substitution may require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity and functional group compatibility.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, known for its use as a blocking agent for isocyanates.
2-Chloropyridine: Another precursor used in the synthesis, known for its reactivity in nucleophilic substitution reactions.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features, studied for their anti-inflammatory and antimicrobial activities.
Uniqueness
This compound is unique due to the combination of pyrazole and pyridine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility as a scaffold for drug development and its potential for diverse chemical modifications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJACDPPPOAZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350338 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-71-3 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in the iridium(III) complexes described in the research?
A1: this compound, often abbreviated as dmpzpy, acts as an ancillary N^N ligand in a series of cationic bis-cyclometallated iridium(III) complexes. [, ] These complexes have the general formula [Ir(C^N)2(N^N)]+, where C^N represents a cyclometallating ligand like 2-(4-methylsulfonylphenyl)pyridine or 2-(3-methylsulfonylphenyl)pyridine. Dmpzpy coordinates to the iridium(III) center through its two nitrogen atoms, forming a stable six-membered metallacycle. []
Q2: How does the choice of this compound as an ancillary ligand influence the photoluminescent properties of the iridium(III) complexes?
A2: While the research doesn't directly compare dmpzpy to other ancillary ligands, it highlights the impact of the overall complex structure on photoluminescence. The combination of dmpzpy with the chosen cyclometallating ligands results in green or blue emitters. [] For instance, complexes containing dmpzpy exhibit structured emission maxima at 491 nm and 523 nm or 463 nm and 493 nm in acetonitrile solution, depending on the position of the methylsulfonyl group on the cyclometallating ligand. [] The research emphasizes that these emissions originate from a triplet excited state with a ligand-centered (3LC) character, as supported by theoretical calculations and experimental observations like the structured emission profile and lack of rigidochromic shift. []
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